4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound “4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid” are currently unknown. The compound is used to optimize the side chain of the natural product FR901379
Mode of Action
It is known that it is used to optimize the side chain of the natural product FR901379
Pharmacokinetics
It has a molecular weight of 351.4 , and its solubility in acetone is slight when heated . These properties may influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment . The compound’s solubility in different solvents, such as acetone and DMSO, may also affect its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid typically involves the reaction of Micafungin Side Chain Methyl Ester with other reagents . The reaction conditions include heating in solvents such as acetone or DMSO . The compound has a melting point of 271-273°C and a boiling point of 555.6±50.0°C (predicted) .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted products .
Scientific Research Applications
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid is used in scientific research for various purposes, including:
Chemistry: It is used to optimize the side chain of natural products such as FR901379.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into its potential medicinal properties and applications is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid include:
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Isoxazole derivatives: Compounds with similar isoxazole rings.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pentyloxyphenyl group with an isoxazole ring and a benzoic acid moiety. This unique combination allows it to be used in optimizing the side chains of natural products and potentially in other applications .
Properties
IUPAC Name |
4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTXSIGPZDVVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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